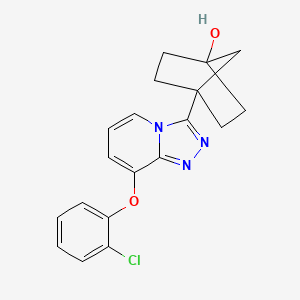

BMS-770767

Description

inhibits 11beta-hydroxysteroid dehydrogenase type 1; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[8-(2-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c20-13-4-1-2-5-14(13)25-15-6-3-11-23-16(15)21-22-17(23)18-7-9-19(24,12-18)10-8-18/h1-6,11,24H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXGIFYHJKEXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1875067-34-7 | |

| Record name | BMS-770767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1875067347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-770767 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T8YQ8DDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-777607

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor targeting the MET receptor tyrosine kinase (RTK) family. Its mechanism of action is centered on the direct inhibition of MET, AXL, and RON kinases, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion. This document provides a comprehensive overview of BMS-777607's mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.

Core Mechanism of Action: MET Kinase Family Inhibition

BMS-777607 functions as a multi-targeted kinase inhibitor with high affinity for the MET, AXL, and RON receptor tyrosine kinases, which are often overexpressed or constitutively activated in various human cancers. By competing with ATP for the kinase binding site, BMS-777607 effectively blocks the autophosphorylation and subsequent activation of these receptors. This inhibition prevents the recruitment and phosphorylation of downstream signaling molecules, thereby attenuating key oncogenic pathways.

The primary signaling cascades affected by BMS-777607 are the Phosphoinositide 3-Kinase (PI3K)/AKT pathway and the RAS/Mitogen-Activated Protein Kinase (MAPK) pathway. Inhibition of these pathways leads to a reduction in cell proliferation, survival, and motility.

Visualized Signaling Pathway

The following diagram illustrates the inhibitory effect of BMS-777607 on the HGF/MET signaling axis and its downstream consequences.

Quantitative Data: Inhibitory Profile

BMS-777607 demonstrates nanomolar potency against its primary targets in both biochemical and cellular assays. The tables below summarize its inhibitory concentrations (IC50).

Biochemical (Cell-Free) Kinase Inhibition

| Target Kinase | IC50 (nM) | Assay Type | Reference(s) |

| AXL | 1.1 | Cell-Free | |

| RON | 1.8 | Cell-Free | |

| c-MET | 3.9 | Cell-Free | |

| Tyro3 | 4.3 | Cell-Free | |

| Mer | 14 | Cell-Free | |

| FLT3 | 16 | Cell-Free | |

| Aurora B | 78 | Cell-Free | |

| Lck | 120 | Cell-Free | |

| VEGFR2 | 180 | Cell-Free |

Table 1: Biochemical IC50 values of BMS-777607 against a panel of kinases.

Cellular Activity and Phenotypic Effects

| Cell Line | Assay Type | IC50 (nM) | Effect | Reference(s) |

| PC-3 | HGF-stimulated c-Met Autophosphorylation | < 1 | Potent blockade of ligand-stimulated receptor activation. | |

| DU145 | HGF-stimulated c-Met Autophosphorylation | < 1 | Potent blockade of ligand-stimulated receptor activation. | |

| KHT Cells | Basal c-Met Autophosphorylation | 10 | Inhibition of constitutive receptor phosphorylation. | |

| GTL-16 | c-Met Autophosphorylation | 20 | Inhibition of receptor phosphorylation in cell lysates. | |

| PC-3 | HGF-stimulated Migration & Invasion | < 100 | Dose-dependent suppression of metastatic phenotypes. | |

| DU145 | HGF-stimulated Migration & Invasion | < 100 | Dose-dependent suppression of metastatic phenotypes. |

Table 2: Cellular IC50 values and observed phenotypic effects of BMS-777607.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following sections outline generalized protocols for assays commonly used to characterize the mechanism of action of kinase inhibitors like BMS-777607.

Workflow for In Vitro Cellular Assays

The diagram below outlines a typical workflow for assessing the impact of BMS-777607 on cultured cancer cells.

Cell Viability (MTS/MTT) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Aspirate the medium and add fresh medium containing serial dilutions of BMS-777607 or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

Data Acquisition: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blotting Protocol for Phospho-Protein Analysis

This technique is used to detect changes in the phosphorylation status of target proteins, such as MET, AKT, and ERK, following inhibitor treatment.

-

Sample Preparation: Culture and treat cells with BMS-777607 as described above. After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Conclusion

BMS-777607 is a highly potent inhibitor of the MET kinase family, including AXL and RON. Its mechanism of action involves the direct blockade of kinase activity, leading to the inhibition of critical downstream signaling pathways like PI3K/AKT and RAS/MAPK. This targeted inhibition translates to significant anti-proliferative and anti-metastatic effects in cancer cells driven by MET signaling. The provided data and protocols offer a foundational guide for further research and development involving this compound.

Unraveling the Multifaceted Function of BMS-777607: A Technical Guide

Note on nomenclature: Initial searches for "BMS-770767" revealed ambiguity, with references to both a compound investigated for metabolic diseases and a potent anti-cancer agent. Extensive analysis of preclinical data strongly suggests that the compound of interest for a research and drug development audience is BMS-777607 , a multi-targeted receptor tyrosine kinase inhibitor. This guide will focus on the function and mechanism of BMS-777607.

BMS-777607 is a potent, ATP-competitive small molecule inhibitor with a primary inhibitory profile against the MET-related receptor tyrosine kinases (RTKs), including c-Met, Axl, Ron, and Tyro3.[1][2] Its function extends to other kinases, such as Aurora Kinase B, at therapeutic concentrations, classifying it as a multi-kinase inhibitor. This multifaceted inhibitory action allows BMS-777607 to disrupt key signaling pathways that drive tumor cell proliferation, survival, migration, and invasion, making it a subject of significant interest in oncology research.

Core Mechanism of Action: Inhibition of MET-Family RTKs

The primary function of BMS-777607 is the potent and selective inhibition of the c-Met, Axl, and Ron (MST1R) receptor tyrosine kinases, which are often overexpressed or mutated in various tumor types.[3] By binding to the ATP-binding pocket of these kinases, BMS-777607 prevents their autophosphorylation and subsequent activation of downstream signaling cascades. This disruption of key oncogenic pathways is central to its anti-tumor activity.

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which includes targets of BMS-777607, plays a crucial role in both tumor progression and immune modulation.[4] Inhibition of these kinases can therefore have a dual effect: directly inhibiting tumor cell growth and enhancing anti-tumor immunity.

Quantitative Data: Kinase Inhibitory Profile

BMS-777607 exhibits low nanomolar potency against its primary targets in cell-free assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for BMS-777607 against various kinases.

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| c-Met | 3.9 | Cell-free | [1][2] |

| Axl | 1.1 | Cell-free | [1][2] |

| Ron | 1.8 | Cell-free | [1][2] |

| Tyro3 | 4.3 | Cell-free | [1][2] |

| Aurora Kinase B | 78 | Cell-free | [5] |

| Mer | 14.0 | Cell-free | [5] |

| Flt-3 | 16 | Cell-free | [5] |

| Lck | 120 | Cell-free | [5] |

| VEGFR2 | 180 | Cell-free | [5] |

Signaling Pathway Inhibition

BMS-777607 effectively blocks the activation of downstream signaling pathways crucial for cancer cell survival and proliferation. Upon inhibition of c-Met, Axl, and Ron, the phosphorylation of key signaling nodes such as Akt and ERK is significantly reduced.

Cellular Functions of BMS-777607

The inhibition of these critical signaling pathways by BMS-777607 translates into a range of anti-cancer effects observed in preclinical studies.

1. Inhibition of Cell Proliferation and Viability: BMS-777607 demonstrates selective inhibition of proliferation in tumor cell lines that are dependent on MET signaling.[1] In glioblastoma cell lines, it has been shown to decrease cell viability.[6]

2. Suppression of Cell Migration and Invasion: A key function of BMS-777607 is the potent inhibition of cancer cell motility. It effectively suppresses HGF-stimulated cell scattering, migration, and invasion in a dose-dependent manner in various cancer cell lines, including prostate and glioblastoma.[1][6]

3. Induction of Apoptosis: In certain contexts, such as in glioblastoma models, BMS-777607 has been shown to induce apoptosis, contributing to its overall anti-tumor effect.[6]

4. Anti-Angiogenic Effects: BMS-777607 can inhibit the signaling of RTK-AXL in endothelial cells, which is involved in angiogenesis. This suggests that part of its anti-tumor activity may be due to the disruption of new blood vessel formation in tumors.[6]

5. Induction of Polyploidy: An interesting and distinct function of BMS-777607, particularly at higher therapeutic doses, is the induction of polyploidy in breast cancer cells. This effect is attributed to the inhibition of Aurora Kinase B, which disrupts bipolar spindle formation and leads to mitotic arrest.[5][7] While this inhibits clonogenic growth, it has also been associated with increased resistance to certain cytotoxic chemotherapy agents.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to characterize the function of BMS-777607.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of BMS-777607 on the enzymatic activity of a target kinase.

Protocol:

-

The kinase reaction is set up in a buffer containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.

-

Baculovirus-expressed GST-tagged kinase (e.g., GST-Met) is added to the reaction mixture.

-

A substrate, such as 3 µg of poly(Glu/Tyr), is included.

-

The reaction is initiated by adding 0.12 µCi of 33P γ-ATP and 1 µM of unlabeled ATP in a final volume of 30 µL.

-

Various concentrations of BMS-777607 are added to the reaction wells.

-

The reaction is incubated for 1 hour at 30°C.

-

The reaction is stopped by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

-

The precipitated substrate is captured on a filter, and the incorporated radioactivity is measured to determine kinase activity.

-

IC50 values are calculated from the dose-response curves.[1]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the impact of BMS-777607 on the metabolic activity of viable cells, which is an indicator of cell viability.

Protocol:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of BMS-777607 or a vehicle control (e.g., DMSO).

-

The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Following incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control.[8][9]

Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to evaluate the effect of BMS-777607 on the migratory and invasive potential of cancer cells.

Protocol:

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are used. For invasion assays, the membrane is pre-coated with Matrigel.

-

Cancer cells are serum-starved for 24 hours.

-

The lower chamber of the Transwell plate is filled with a chemoattractant, such as a medium containing fetal bovine serum or a specific growth factor (e.g., HGF).

-

Serum-starved cells are resuspended in a serum-free medium containing different concentrations of BMS-777607 or a vehicle control and seeded into the upper chamber of the Transwell insert.

-

The plate is incubated for a period that allows for cell migration or invasion (e.g., 24-48 hours).

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated/invaded to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The number of migrated/invaded cells is quantified by counting the stained cells in several microscopic fields.

Conclusion

BMS-777607 is a potent multi-kinase inhibitor with a primary function centered on the disruption of oncogenic signaling driven by the c-Met, Axl, and Ron receptor tyrosine kinases. Its ability to inhibit cancer cell proliferation, survival, migration, and invasion, coupled with potential anti-angiogenic and immunomodulatory effects, underscores its therapeutic potential in oncology. The secondary activity against kinases such as Aurora Kinase B introduces additional mechanisms of action, such as the induction of polyploidy, which warrants further investigation, particularly in the context of combination therapies. The comprehensive preclinical data available for BMS-777607 provides a strong rationale for its continued exploration as a targeted anti-cancer agent.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Target Protein Binding Affinity of BMS-777607

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BMS-777607, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. This document details the quantitative binding data, experimental methodologies, and relevant signaling pathways to support further research and development efforts. Initial searches for "BMS-770767" suggest a typographical error, with the preponderance of scientific literature referring to the c-Met inhibitor as BMS-777607. This guide will proceed with the corrected compound name.

Quantitative Binding Affinity and Kinase Selectivity

BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met receptor and other members of the Met-related kinase family. The following tables summarize the quantitative data on its binding affinity and selectivity profile.

Table 1: Binding Affinity of BMS-777607 for Primary Target Kinases

| Target Protein | Binding Affinity (Ki) | Inhibition Concentration (IC50) | Assay Type |

| c-Met | 3.9 nM[1] | < 1 nM (HGF-stimulated autophosphorylation in PC-3 and DU145 cells)[2], 20 nM (in GTL-16 cell lysates)[2] | Cell-free assays[1] |

| Axl | 1.1 nM[2] | Cell-free assays[2] | |

| Ron | 1.8 nM[2] | Cell-free assays[2] | |

| Tyro3 | 4.3 nM[2] | Cell-free assays[2] |

Table 2: Selectivity Profile of BMS-777607

BMS-777607 demonstrates significant selectivity for Met-related kinases over other receptor and non-receptor tyrosine kinases. It is reported to be over 40-fold more selective for its primary targets compared to Lck, VEGFR-2, and TrkA/B, and more than 500-fold more selective against a broader panel of other kinases[1][2].

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and functional inhibition of BMS-777607.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of BMS-777607 against its target kinases in a cell-free system.

Objective: To quantify the concentration of BMS-777607 required to inhibit 50% of the kinase activity.

Materials:

-

Recombinant kinase (e.g., GST-Met)

-

Substrate (e.g., poly(Glu/Tyr))

-

[γ-³³P]ATP or unlabeled ATP

-

Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)

-

BMS-777607 stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

GF/C unifilter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of BMS-777607 in DMSO.

-

In a reaction plate, combine the recombinant kinase, substrate, and kinase buffer.

-

Add the diluted BMS-777607 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the proteins and phosphorylated substrate.

-

Transfer the precipitated material to a GF/C unifilter plate and wash to remove unincorporated ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (for Ki Determination)

TR-FRET assays are a common method for quantifying the binding affinity (Ki) of a compound to a kinase in a homogeneous format.

Objective: To determine the dissociation constant (Ki) of BMS-777607 for its target kinase.

Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by the inhibitor. This displacement leads to a decrease in the FRET signal between a lanthanide-labeled antibody bound to the kinase and the fluorescent tracer.

Materials:

-

Tagged recombinant kinase (e.g., His-tagged or GST-tagged c-Met)

-

Lanthanide-labeled anti-tag antibody (e.g., Eu-anti-His or Tb-anti-GST)

-

Fluorescently labeled ATP-competitive tracer

-

Assay buffer

-

BMS-777607 stock solution (in DMSO)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of BMS-777607 in DMSO.

-

In a microplate, combine the tagged kinase and the lanthanide-labeled antibody in the assay buffer and incubate to allow for antibody-kinase binding.

-

Add the diluted BMS-777607 or DMSO (vehicle control) to the wells.

-

Add the fluorescent tracer to all wells to initiate the binding competition.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths and a time delay to reduce background fluorescence.

-

Calculate the emission ratio (acceptor/donor).

-

Determine the IC50 value from the dose-response curve of the emission ratio versus the inhibitor concentration.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which requires the known Kd of the tracer and the concentrations of the tracer and ATP used in the assay.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

BMS-777607 exerts its effects by inhibiting the c-Met receptor tyrosine kinase, which is a key component of a complex signaling network. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of several downstream pathways that regulate cell proliferation, survival, migration, and invasion.

Caption: c-Met Signaling Pathway and Inhibition by BMS-777607.

Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like BMS-777607 across a panel of kinases.

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Logical Relationship of Binding Affinity Determination

The determination of a compound's binding affinity involves a logical progression from initial screening to precise quantitative measurement.

Caption: Logical Flow for Determining Binding Affinity.

References

BMS-777607: A Technical Guide to its Downstream Signaling Pathways

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: BMS-777607 is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily c-Met, AXL, and RON. These RTKs are crucial regulators of various cellular processes, and their aberrant activation is strongly associated with the progression and metastasis of numerous cancers. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by BMS-777607, along with quantitative data on its inhibitory effects and detailed experimental methodologies.

Core Mechanism of Action

BMS-777607 exerts its anti-tumor effects by competitively inhibiting the ATP-binding sites of c-Met, AXL, and RON kinases. This inhibition blocks their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/AKT and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. By suppressing these key signaling nodes, BMS-777607 effectively curtails cancer cell proliferation, survival, migration, and invasion.

Quantitative Inhibitory Profile

BMS-777607 demonstrates high potency against its target kinases, as evidenced by the following in vitro data:

| Target Kinase | IC50 (nM)[1] |

| AXL | 1.1 |

| RON | 1.8 |

| c-Met | 3.9 |

| Tyro3 | 4.3 |

The functional consequences of this inhibition on cancer cell behavior are summarized below:

| Cell Line (Cancer Type) | Assay | IC50 or Effective Concentration | Reference |

| PC-3 (Prostate) | HGF-stimulated Migration & Invasion | IC50 < 0.1 µM | [1] |

| DU145 (Prostate) | HGF-stimulated Migration & Invasion | IC50 < 0.1 µM | [1] |

| PC-3 & DU145 (Prostate) | HGF-stimulated Cell Scattering | Almost complete inhibition at 0.5 µM | [1] |

Downstream Signaling Pathways

The inhibition of c-Met, AXL, and RON by BMS-777607 leads to a significant reduction in the phosphorylation and activation of key downstream effector proteins.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Upon activation by RTKs, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. BMS-777607 effectively blocks this cascade.

Figure 1: Inhibition of the PI3K/AKT pathway by BMS-777607.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a central role in cell proliferation, differentiation, and migration. RTK activation triggers a phosphorylation cascade involving RAS, RAF, MEK, and finally ERK. BMS-777607 disrupts this signaling axis.

Figure 2: Inhibition of the MAPK/ERK pathway by BMS-777607.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of BMS-777607. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blotting for Phosphorylated Proteins

This protocol is used to determine the effect of BMS-777607 on the phosphorylation status of downstream signaling proteins like AKT and ERK.

Figure 3: A typical workflow for Western Blot analysis.

Key Reagents:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein Assay Reagent (e.g., BCA kit)

-

Primary antibodies (specific for phosphorylated and total AKT and ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity in response to BMS-777607.

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a range of BMS-777607 concentrations for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cell Migration and Invasion (Transwell) Assay

This assay, also known as a Boyden chamber assay, is used to assess the effect of BMS-777607 on the migratory and invasive potential of cancer cells.

Protocol Steps:

-

Chamber Preparation: For invasion assays, coat the upper surface of a transwell insert (typically with an 8 µm pore size) with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is needed.

-

Cell Seeding: Seed serum-starved cells in serum-free media into the upper chamber of the transwell insert. BMS-777607 can be added to the cell suspension.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

-

Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the stained cells under a microscope.

Conclusion

BMS-777607 is a potent inhibitor of the c-Met, AXL, and RON receptor tyrosine kinases. Its mechanism of action involves the direct suppression of the PI3K/AKT and MAPK/ERK downstream signaling pathways. This leads to a significant reduction in cancer cell proliferation, survival, migration, and invasion, highlighting its therapeutic potential in cancers with dysregulated RTK signaling. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the multifaceted effects of this promising anti-cancer agent.

References

In Vitro Profile of BMS-770767: A Technical Overview for Drug Development Professionals

Introduction: BMS-770767 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to the active glucocorticoid cortisol, 11β-HSD1 plays a significant role in various metabolic processes. Its inhibition has been explored as a therapeutic strategy for metabolic disorders. This technical guide provides a comprehensive overview of the in vitro studies of this compound, focusing on its inhibitory activity, the experimental methodologies employed, and the relevant signaling pathways.

Quantitative Analysis of 11β-HSD1 Inhibition

The inhibitory potency of this compound against 11β-HSD1 has been quantified across different species. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized in the table below.

| Target Enzyme | Species | IC50 (nM) |

| 11β-HSD1 | Human | 2.5[1][2] |

| 11β-HSD1 | Cynomolgus Monkey | 5.7[1][2] |

| 11β-HSD1 | Mouse | 143[1][2] |

Core Signaling Pathway Modulated by this compound

This compound exerts its effects by modulating the glucocorticoid signaling pathway. By inhibiting 11β-HSD1, the compound reduces the intracellular conversion of cortisone to cortisol, thereby decreasing the activation of the glucocorticoid receptor (GR).

Experimental Methodologies

The in vitro evaluation of this compound involves biochemical and cell-based assays to determine its inhibitory effect on 11β-HSD1 activity. Below are detailed protocols representative of the methodologies used in such studies.

Biochemical Inhibition Assay (Microsomal Assay)

This assay directly measures the enzymatic activity of 11β-HSD1 in a cell-free system, typically using liver microsomes as the enzyme source.

Objective: To determine the IC50 value of this compound against 11β-HSD1.

Materials:

-

Human liver microsomes

-

Cortisone (substrate)

-

NADPH (cofactor)

-

This compound

-

Assay buffer (e.g., Tris-HCl with EDTA)

-

Scintillation proximity assay (SPA) beads or other detection reagents

-

Microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture: In a microplate, add the assay buffer, human liver microsomes, and the serially diluted this compound or DMSO (vehicle control).

-

Initiation of Reaction: Add a mixture of cortisone and NADPH to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a strong acid or a specific inhibitor).

-

Detection: Quantify the amount of cortisol produced. This can be done using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Inhibition Assay

This assay measures the inhibition of 11β-HSD1 in a cellular context, providing insights into the compound's activity in a more physiologically relevant environment.

Objective: To assess the potency of this compound in inhibiting 11β-HSD1 in intact cells.

Materials:

-

A suitable cell line expressing 11β-HSD1 (e.g., HEK-293 cells stably expressing human 11β-HSD1, or C2C12 myotubes)[3].

-

Cell culture medium and supplements.

-

Cortisone (substrate).

-

This compound.

-

Reagents for cortisol detection (e.g., ELISA kit).

Procedure:

-

Cell Culture: Culture the cells in microplates until they reach the desired confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Substrate Addition: Add cortisone to the cell culture medium.

-

Incubation: Incubate the cells for a period that allows for the conversion of cortisone to cortisol (e.g., 4-24 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

Cortisol Measurement: Measure the concentration of cortisol in the supernatant using a suitable method like ELISA.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value as described for the biochemical assay.

References

An In-depth Technical Guide to BMS-770767: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BMS-770767. It is crucial to note a common point of confusion: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a therapeutic target for type 2 diabetes and metabolic syndrome. It is often mistaken for BMS-777607, a distinct compound that acts as a c-Met and Axl kinase inhibitor. This guide will focus on the correct entity, this compound, while also providing context on the distinct activities of BMS-777607 to clarify any potential misconceptions.

Chemical Identity and Physicochemical Properties of this compound

This compound is a small molecule with a triazolopyridine core structure.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Structure and Identifiers

| Parameter | Value |

| IUPAC Name | 4-[8-(2-chlorophenoxy)-[2][3][4]triazolo[4,3-a]pyridin-3-yl]bicyclo[2.2.1]heptan-1-ol[2] |

| SMILES | C1CC2(CCC1(C2)C3=NN=C4N3C=CC=C4OC5=CC=CC=C5Cl)O[2][5] |

| Molecular Formula | C₁₉H₁₈ClN₃O₂[2][3] |

| CAS Number | 1875067-34-7[2][4][5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 355.82 g/mol [3][4] |

| pKa (Predicted) | 14.69 ± 0.40[4] |

| XLogP3 | 4.1[5] |

| Appearance | White to off-white powder[4] |

Mechanism of Action: Inhibition of 11β-HSD1

This compound functions as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][6] This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[1][7] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue.[1][7] This mechanism of action has been investigated for its therapeutic potential in treating metabolic disorders, including type 2 diabetes and dyslipidemia.[1][8] Clinical trials have been conducted to evaluate the safety and efficacy of this compound in these indications.[9][10]

The inhibitory activity of this compound against 11β-HSD1 has been quantified in various species:

| Species | IC₅₀ (nM) |

| Human | 2.5[1] |

| Cynomolgus Monkey | 5.7[1] |

| Mouse | 143[1] |

11β-HSD1 Signaling Pathway

The following diagram illustrates the role of 11β-HSD1 in glucocorticoid activation and the inhibitory effect of this compound.

Clarification: this compound vs. BMS-777607

A similarly named compound, BMS-777607 , is a potent inhibitor of the receptor tyrosine kinases c-Met and Axl.[11][12][13][14] This compound has been investigated for its anti-cancer properties, as aberrant c-Met and Axl signaling is implicated in tumor growth, invasion, and metastasis.[11][12]

Chemical and Biological Distinction

| Feature | This compound | BMS-777607 |

| Primary Target | 11β-HSD1[1][6] | c-Met, Axl, Ron, Tyro3[13][14] |

| Therapeutic Area | Type 2 Diabetes, Metabolic Syndrome[1][8] | Oncology[11][12] |

| IC₅₀ (Axl) | Not Applicable | 1.1 nM[13][14] |

| IC₅₀ (c-Met) | Not Applicable | 3.9 nM[13][14] |

c-Met and Axl Signaling Pathways (Target of BMS-777607)

For the benefit of researchers who may have arrived at this guide due to the naming confusion, a simplified diagram of the c-Met and Axl signaling pathways, the targets of BMS-777607, is provided below.

References

- 1. | BioWorld [bioworld.com]

- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Safety Study of this compound in Subjects With Hypercholesterolemia [ctv.veeva.com]

- 10. Safety Study of this compound in Subjects With Type 2 Diabetes | BMS Study Connect [bmsstudyconnect.com]

- 11. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

BMS-770767 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of BMS-770767, a potent ATP-competitive inhibitor of the MET receptor tyrosine kinase family. The document summarizes key inhibitory activity, outlines detailed experimental protocols for assessing kinase inhibition, and visualizes relevant signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Data

This compound exhibits high affinity and potent inhibition of the MET receptor tyrosine kinase and its close family members, including Axl, Ron, and Tyro3. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) of this compound against these primary targets.

Table 1: IC50 Values of this compound Against Primary Kinase Targets

| Kinase | IC50 (nM) |

| c-Met | 3.9 |

| Axl | 1.1 |

| Ron | 1.8 |

| Tyro3 | 4.3 |

Data compiled from publicly available sources.

Table 2: Selectivity of this compound Against Other Kinases

| Kinase Family/Kinase | Selectivity Fold Increase (vs. MET-related kinases) |

| Lck, VEGFR-2, TrkA/B | >40-fold |

| Other Receptor and Non-receptor Kinases | >500-fold |

Note: A comprehensive, publicly available kinome-wide scan dataset for this compound with percentage inhibition values against a broad panel of kinases was not identified during the literature search for this guide. The selectivity data presented is based on published qualitative and semi-quantitative statements.

Experimental Protocols

This section details standardized protocols for determining the kinase selectivity profile of a compound like this compound. These protocols are representative of methodologies used in the field for biochemical and cellular assessment of kinase inhibitors.

Biochemical Kinase Assay: ATP-Competitive Inhibition

This protocol outlines a method to determine the in vitro potency of an inhibitor against a purified recombinant kinase.

Objective: To measure the concentration at which an inhibitor reduces the activity of a specific kinase by 50% (IC50) in a cell-free system.

Materials:

-

Recombinant Kinase (e.g., c-Met, Axl, Ron)

-

Kinase Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1% BSA)

-

ATP (Adenosine Triphosphate)

-

Substrate (specific peptide or protein for the kinase)

-

Test Compound (this compound) dissolved in DMSO

-

Microplate (e.g., 96-well or 384-well)

-

Detection Reagent (e.g., ADP-Glo™, HTRF®, or radio-labeled ATP [γ-33P]ATP)

-

Plate Reader (Luminescence, Fluorescence, or Scintillation Counter)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

-

Reaction Setup: In a microplate, add the following components in order:

-

Kinase Buffer

-

Diluted this compound or DMSO (for control wells)

-

Recombinant Kinase

-

Substrate

-

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. The concentration of ATP is typically at or near its Km for the specific kinase to ensure competitive binding assessment.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method.

-

ADP-Glo™: Measures the amount of ADP produced.

-

HTRF®: Utilizes fluorescence resonance energy transfer to detect the phosphorylated substrate.

-

Radiometric Assay: Involves spotting the reaction mixture onto a filter membrane, washing away unincorporated [γ-33P]ATP, and quantifying the incorporated radioactivity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Kinase Inhibition Assay: Western Blot Analysis

This protocol describes a method to assess the ability of an inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.

Objective: To determine the effect of this compound on the phosphorylation status of c-Met and its downstream signaling proteins in cultured cells.

Materials:

-

Cell line expressing the target kinase (e.g., a cancer cell line with MET amplification or overexpression).

-

Cell Culture Medium and Supplements.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE Gels and Running Buffer.

-

Transfer Buffer and PVDF or Nitrocellulose Membranes.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibodies (specific for phosphorylated and total forms of the target kinase and downstream proteins, e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK).

-

HRP-conjugated Secondary Antibodies.

-

Chemiluminescent Substrate.

-

Imaging System (e.g., Chemidoc).

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). Include a DMSO-treated control.

-

For receptor tyrosine kinases like c-Met, stimulate the cells with the corresponding ligand (e.g., HGF) for a short period (e.g., 15 minutes) before harvesting to induce receptor phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Met) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated protein in treated versus control samples.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and the general workflows for the experimental protocols described above.

Caption: c-Met Signaling Pathway and Inhibition by this compound.

Caption: Axl/Ron Signaling Pathway and Inhibition by this compound.

Caption: General Workflow for a Biochemical Kinase Assay.

Caption: General Workflow for a Cellular Western Blot Assay.

The Early Discovery and Development of BMS-777607: A c-Met Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway plays a crucial role in cell proliferation, survival, invasion, and angiogenesis, and its aberrant activation is implicated in the progression of numerous human cancers.[2] Developed by Bristol-Myers Squibb, BMS-777607 emerged from a focused drug discovery program aimed at identifying novel therapeutic agents for the treatment of solid tumors.[3] This technical guide provides a comprehensive overview of the early discovery and preclinical development of BMS-777607, with a focus on its mechanism of action, key experimental data, and the methodologies used in its evaluation.

Core Data Summary

The following tables summarize the key quantitative data from preclinical studies of BMS-777607, highlighting its potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

| Target Kinase | IC50 (nM) | Assay Type |

| c-Met | 3.9 | Cell-free assay |

| Axl | 1.1 | Cell-free assay |

| Ron | 1.8 | Cell-free assay |

| Tyro3 | 4.3 | Cell-free assay |

| VEGFR-2 | >156 | Cell-free assay |

| Lck | >156 | Cell-free assay |

| TrkA | >156 | Cell-free assay |

| TrkB | >156 | Cell-free assay |

Data compiled from multiple sources.[4][5]

Table 2: Cellular Activity of BMS-777607

| Cell Line | Assay | IC50 (nM) |

| GTL-16 | c-Met Autophosphorylation | 20 |

| PC-3 | HGF-stimulated c-Met Autophosphorylation | < 1 |

| DU145 | HGF-stimulated c-Met Autophosphorylation | < 1 |

| KHT | c-Met Autophosphorylation | 10 |

| PC-3 | HGF-stimulated Cell Migration | < 100 |

| DU145 | HGF-stimulated Cell Invasion | < 100 |

Data compiled from multiple sources.[4][5][6]

Table 3: In Vivo Efficacy of BMS-777607 in Xenograft Models

| Tumor Model | Dosing | Route | Tumor Growth Inhibition |

| GTL-16 (gastric) | 6.25-50 mg/kg, daily | Oral | Significant |

| KHT (fibrosarcoma) | 25 mg/kg, daily | Oral | 28.3% reduction in lung nodules |

| SF126 (glioblastoma) | 30 mg/kg, twice daily | i.p. | 56% tumor volume reduction |

| U118MG (glioblastoma) | 30 mg/kg, twice daily | i.p. | >91% tumor volume reduction |

Data compiled from multiple sources.[4][7][8][9]

Signaling Pathways and Mechanism of Action

BMS-777607 is an ATP-competitive inhibitor that targets the kinase domain of c-Met and related receptors.[4][5] By blocking the autophosphorylation of c-Met, it effectively abrogates the downstream signaling cascades that promote cancer cell growth and metastasis.[6]

Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of BMS-777607 are provided below.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-777607 against target kinases.

-

Procedure:

-

The kinase reaction is performed in a buffer containing 20 mM Tris-HCl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.[4]

-

Recombinant kinase (e.g., GST-c-Met) is incubated with a substrate (e.g., poly(Glu/Tyr)) and ATP labeled with γ-33P.[4]

-

BMS-777607, dissolved in DMSO, is added at various concentrations.[4]

-

The reaction is incubated for 1 hour at 30°C and then stopped by the addition of trichloroacetic acid (TCA).[4]

-

The amount of phosphorylated substrate is quantified to determine the IC50 value.[4]

-

Cellular c-Met Autophosphorylation Assay

-

Objective: To assess the ability of BMS-777607 to inhibit c-Met phosphorylation in a cellular context.

-

Procedure:

-

Cancer cell lines with high c-Met expression (e.g., GTL-16, PC-3, DU145) are cultured to sub-confluency.

-

Cells are serum-starved and then treated with varying concentrations of BMS-777607.

-

For HGF-dependent models, cells are stimulated with recombinant HGF.[4][5]

-

Cell lysates are collected, and phosphorylated c-Met (p-c-Met) and total c-Met levels are determined by Western blotting or ELISA.

-

IC50 values are calculated based on the reduction in p-c-Met levels.

-

Cell Migration and Invasion Assays

-

Objective: To evaluate the effect of BMS-777607 on cancer cell motility and invasiveness.

-

Migration (Wound Healing) Assay:

-

Invasion (Transwell) Assay:

-

Transwell inserts with a Matrigel-coated membrane are used.[4]

-

Cells are seeded in the upper chamber in serum-free media with BMS-777607.

-

The lower chamber contains media with a chemoattractant (e.g., FBS).[4]

-

After incubation, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.[4]

-

In Vivo Tumor Xenograft Studies

-

Objective: To determine the anti-tumor efficacy of BMS-777607 in a living organism.

-

Procedure:

-

Human tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., athymic nude mice).[10][11]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.[11]

-

BMS-777607 is administered orally or via intraperitoneal injection at specified doses and schedules.[4][11]

-

Tumor volume is measured regularly using calipers.[11]

-

At the end of the study, tumors are excised for further analysis (e.g., Western blotting, immunohistochemistry).

-

Experimental and Logical Workflow

The preclinical evaluation of a kinase inhibitor like BMS-777607 follows a logical progression from in vitro characterization to in vivo efficacy studies.

References

- 1. Facebook [cancer.gov]

- 2. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. asianscientist.com [asianscientist.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Imaging of Xenograft Tumors Using an Epidermal Growth Factor Receptor-Specific Affibody Molecule Labeled with a Near-infrared Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Profile of BMS-777607, a Potent c-Met Kinase Inhibitor

Executive Summary: This document provides a comprehensive overview of the pharmacological properties of BMS-777607, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase and related family members. Initial searches for the compound "BMS-770767" indicated a likely nomenclature confusion, as this compound is an 11β-HSD1 inhibitor.[1][2] This guide focuses on BMS-777607, aligning with the core request for a technical profile of a kinase inhibitor. BMS-777607 demonstrates significant anti-proliferative and anti-metastatic effects in preclinical models, targeting key signaling pathways implicated in cancer progression. This guide details its mechanism of action, quantitative inhibitory activities, and the experimental protocols used for its characterization.

Introduction: Clarification of this compound and BMS-777607

Initial research on the requested topic, "Pharmacological profile of this compound," revealed that this compound is an inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) and has been investigated for the treatment of type 2 diabetes and dyslipidemia.[1][2][3] Given the user's request for a technical guide on a kinase inhibitor, including signaling pathways, it is highly probable that the intended compound of interest was BMS-777607 , a well-characterized c-Met kinase inhibitor.[4][5][6] This guide will proceed with a detailed profile of BMS-777607, while also providing a summary of this compound for clarity.

Pharmacological Profile of this compound

This compound is an orally bioavailable small molecule that inhibits the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol within tissues.[1] By reducing intracellular cortisol levels, it has been explored as a therapeutic agent for metabolic disorders.

Table 1: In Vitro Inhibitory Activity of this compound against 11β-HSD1 [1]

| Species | IC50 (nM) |

| Human | 2.5 |

| Cynomolgus Monkey | 5.7 |

| Mouse | 143 |

Pharmacological Profile of BMS-777607

BMS-777607 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase and other members of the Met-related family, including Axl, Ron, and Tyro3.[4][7] Aberrant c-Met signaling is a key driver in many human cancers, promoting tumor growth, proliferation, survival, invasion, and metastasis.[8][9][10][11]

BMS-777607 binds to the ATP-binding site of the c-Met kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][5][7] This blockade of c-Met signaling leads to the inhibition of critical cellular processes involved in cancer progression.

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the PI3K/Akt, MAPK/ERK, and STAT pathways, which collectively promote cell proliferation, survival, and motility.[10][12] BMS-777607 effectively inhibits the HGF-stimulated phosphorylation of c-Met and the activation of downstream effectors such as Akt and ERK.[12]

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of BMS-777607.

BMS-777607 is a potent inhibitor of Met-related kinases in cell-free assays and demonstrates significant activity in various cancer cell lines.

Table 2: In Vitro Kinase Inhibition Profile of BMS-777607 [4][7]

| Kinase Target | IC50 (nM) - Cell-Free Assay |

| Axl | 1.1 |

| Ron | 1.8 |

| c-Met | 3.9 |

| Tyro3 | 4.3 |

| Mer | 14.0 |

| Flt-3 | 16.0 |

| Aurora B | 78.0 |

| Lck | 120 |

| VEGFR-2 | 180 |

Table 3: Cellular Activity of BMS-777607

| Assay | Cell Line | IC50 (nM) | Reference(s) |

| c-Met Autophosphorylation | GTL-16 (lysate) | 20 | [4][7] |

| HGF-triggered c-Met Autophosphorylation | PC-3, DU145 | <1 | [4][7] |

| Basal c-Met Autophosphorylation | KHT | 10 | [7] |

| Cell Migration and Invasion | PC-3, DU145 | < 100 | [12] |

| Cell Viability (MTT Assay) | U118MG, SF126 | ~12,500 | [13] |

Oral administration of BMS-777607 has been shown to significantly reduce tumor growth and metastasis in various preclinical tumor models.

Table 4: In Vivo Antitumor Activity of BMS-777607

| Tumor Model | Dose and Administration | Outcome | Reference(s) |

| GTL-16 human gastric carcinoma xenograft | 6.25-50 mg/kg, oral, daily | Significant reduction in tumor volume | [4][7] |

| KHT murine fibrosarcoma (metastasis model) | 25 mg/kg, oral, daily | 28.3% decrease in lung tumor nodules | [4][7][14] |

| SF126 glioma xenograft | 30-100 mg/kg, i.p., daily | 56% reduction in tumor volume | [13][15] |

| U118MG glioma xenograft | 30-100 mg/kg, i.p., daily | >91% tumor remission | [13][15] |

| NCI-H226 mesothelioma xenograft | 5, 10, 25 mg/kg, oral gavage, daily | Dose-dependent inhibition of tumor growth | [16] |

Experimental Protocols

The characterization of BMS-777607 involves a series of standard in vitro and in vivo assays.

The inhibitory activity of compounds like BMS-777607 against specific kinases is typically determined using a biochemical assay.

Figure 2: General workflow for a radioactive filter binding kinase assay.

Protocol Outline:

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., c-Met), a generic substrate (like poly(Glu/Tyr)), ATP spiked with a radioactive isotope (³³P γ-ATP), and varying concentrations of the inhibitor in a suitable kinase buffer.[4]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour) to allow for substrate phosphorylation.[4]

-

Reaction Termination: The reaction is stopped by adding a solution like trichloroacetic acid (TCA), which causes the proteins and phosphorylated substrate to precipitate.[4]

-

Quantification: The precipitate is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17]

Protocol Outline:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.[17][18]

-

Compound Treatment: Cells are treated with various concentrations of BMS-777607 for a specified duration (e.g., 24-96 hours).[4]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours.[19] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[17]

-

Solubilization: A solubilizing agent (e.g., acidified isopropanol or SDS-HCl) is added to dissolve the formazan crystals.[17][18]

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570-590 nm.[18][19]

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

This assay assesses the ability of a compound to inhibit HGF-induced cell motility and the dissociation of cell-cell junctions, which are characteristic of an epithelial-to-mesenchymal transition (EMT)-like process.[6][20]

Protocol Outline:

-

Cell Seeding: Cells (e.g., DU145, PC-3) are plated at a low density to allow the formation of small, tight colonies.[20][21]

-

Treatment: Colonies are pre-treated with different concentrations of BMS-777607 before being stimulated with HGF.[6]

-

Incubation: Plates are incubated for a period (e.g., 24-48 hours) to allow for cell scattering.

-

Imaging: Colonies are visualized and photographed using a phase-contrast microscope.[21]

-

Analysis: The degree of scattering (loss of cell-cell contact and acquisition of a migratory, fibroblast-like morphology) is assessed.[21] In some protocols, this is quantified by scoring the number of scattered colonies or by using automated image analysis to track cell movement.[22]

This model evaluates the antitumor efficacy of a compound in a living organism.

Protocol Outline:

-

Cell Implantation: Human tumor cells (e.g., U118MG, NCI-H226) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[16][23][24] Sometimes cells are mixed with a basement membrane extract like Matrigel to improve tumor engraftment.[25][26]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[16]

-

Treatment: Mice are randomized into control (vehicle) and treatment groups. BMS-777607 is administered, typically via oral gavage or intraperitoneal injection, at specified doses and schedules.[7][16]

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[24] Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess proliferation and apoptosis).[13][25]

Conclusion

BMS-777607 is a potent, selective, and orally bioavailable inhibitor of the c-Met kinase family with demonstrated anti-proliferative, anti-migratory, and anti-invasive properties in a range of preclinical cancer models. Its ability to effectively block the c-Met signaling pathway and its downstream effectors underscores its potential as a therapeutic agent for cancers with aberrant c-Met activation. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and similar kinase inhibitors in the field of oncology drug development.

References

- 1. | BioWorld [bioworld.com]

- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. c-MET [stage.abbviescience.com]

- 11. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oncotarget.com [oncotarget.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. HGF-induced DU145 cell scatter assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell scattering assay [bio-protocol.org]

- 22. Quantitative Imaging of Epithelial Cell Scattering Identifies Specific Inhibitors of Cell Motility and Cell-Cell Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 25. Tumor xenograft model [bio-protocol.org]

- 26. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

Methodological & Application

Application Notes and Protocols for Utilizing BMS-777607 in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of BMS-777607, a potent small-molecule inhibitor of c-Met and other TAM (Tyro3, Axl, Mer) family receptor tyrosine kinases, in mouse models of cancer. This document outlines the mechanism of action, summarizes key in vivo efficacy data, and provides detailed experimental protocols for formulation, administration, and study design. The information herein is intended to facilitate the effective and reproducible application of BMS-777607 in preclinical cancer research. It is important to note that while the initial inquiry specified BMS-770767, the vast body of published preclinical research has been conducted with BMS-777607.

Introduction

BMS-777607 is a selective, ATP-competitive inhibitor of c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases, with IC50 values in the low nanomolar range[1]. The dysregulation of these signaling pathways is a well-established driver of tumorigenesis, promoting cancer cell proliferation, survival, invasion, and metastasis[2]. By targeting these key oncogenic drivers, BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.

Mechanism of Action

BMS-777607 exerts its therapeutic effects by binding to the ATP-binding pocket within the catalytic domain of c-Met and related kinases. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation. Consequently, the downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and RAS/MAPK pathways, are blocked. This leads to the inhibition of essential cellular processes that are hijacked by cancer cells for their growth and dissemination.

Caption: BMS-777607 inhibits the c-Met/AXL signaling cascade.

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes the anti-tumor activity of BMS-777607 in various mouse models of cancer.

| Cancer Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Efficacy Outcome |

| Glioblastoma (SF126 xenograft) | CD1NuNu | Intraperitoneal (i.p.) | 30 mg/kg | Twice daily | 56% tumor volume reduction[3] |

| Glioblastoma (U118MG xenograft) | CD1NuNu | Intraperitoneal (i.p.) | 30 mg/kg | Twice daily | >91% tumor remission[3] |

| Triple-Negative Breast Cancer (E0771 syngeneic) | C57BL/6 | Intraperitoneal (i.p.) | 25 mg/kg/day | Daily | Significantly decreased tumor growth and lung metastasis (in combination with anti-PD-1)[1][4] |

| Metastatic Sarcoma (KHT model) | C3H/HeJ | Oral gavage (p.o.) | 25 mg/kg/day | Daily | 28.3% reduction in lung tumor nodules[2] |

| Gastric Cancer (GTL-16 xenograft) | Athymic | Oral gavage (p.o.) | 6.25 - 50 mg/kg | Daily | Dose-dependent reduction in tumor volume[1] |

Experimental Protocols

Preparation of BMS-777607 Formulation

-

For Intraperitoneal (i.p.) Injection:

-

Prepare a stock solution of BMS-777607 in 100% dimethyl sulfoxide (DMSO).

-

For administration, dilute the stock solution in a vehicle such as a mixture of PEG300 and sterile saline. A common final formulation consists of 10% DMSO, 40% PEG300, and 50% saline.

-

The final concentration should be calculated to deliver the desired dose in a volume of 100-200 µL per mouse.

-

-

For Oral Gavage (p.o.) Administration:

-

Formulate BMS-777607 as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.

-

Weigh the required amount of BMS-777607 and mix with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle to achieve a homogenous suspension at the target concentration.

-

Mouse Models and Tumor Establishment

-

Xenograft Models: Utilize immunodeficient mice (e.g., athymic nude, NOD/SCID) for the engraftment of human cancer cell lines. For subcutaneous models, inject 1-5 million cells in a 1:1 mixture of serum-free media and Matrigel into the flank of the animal.

-

Syngeneic Models: For studies involving the immune system, use immunocompetent mice (e.g., C57BL/6, BALB/c) and implant murine cancer cell lines of the same genetic background.

Experimental Workflow for In Vivo Efficacy Studies

Caption: A generalized workflow for conducting in vivo efficacy studies.

-

Tumor Growth Monitoring: After tumor cell implantation, monitor the mice for tumor establishment. Begin caliper measurements once tumors are palpable and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer BMS-777607 or vehicle control as per the predetermined schedule and route.

-

Monitoring: Regularly monitor tumor growth, animal body weight, and overall health.

-

Endpoint and Analysis: Terminate the experiment when tumors in the control group reach the pre-defined endpoint. Harvest tumors and other relevant tissues for downstream analysis, such as Western blotting for target engagement (e.g., phospho-c-Met) or immunohistochemistry.

Pharmacokinetic Considerations

While detailed pharmacokinetic data (Cmax, Tmax, AUC) for BMS-777607 in mice are not consistently available across publications, it is known to have oral bioavailability. For studies aiming to correlate drug exposure with efficacy, it is highly recommended to perform a satellite pharmacokinetic study in the same mouse strain to determine these parameters.

Conclusion

BMS-777607 is a critical tool for the preclinical investigation of c-Met and TAM kinase-driven cancers. The protocols and data provided in these application notes are intended to serve as a valuable resource for designing and executing robust and reproducible in vivo studies. Proper attention to experimental detail, including drug formulation and the selection of an appropriate animal model, is paramount for achieving meaningful results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS-770767 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-770767 is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols and dosage guidelines for in vivo experiments using this compound in preclinical cancer models.

c-Met Signaling Pathway